Urea,N-(1,1-dimethylethyl)-N'-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
Description
Urea,N-(1,1-dimethylethyl)-N'-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- is a substituted urea derivative featuring:
- A tert-butyl (1,1-dimethylethyl) group directly attached to one urea nitrogen.
- A 2-methylphenyl group on the other urea nitrogen, substituted at the para position with a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl).
This compound is designed for applications in cross-coupling reactions (e.g., Suzuki-Miyaura coupling) due to the boronate ester’s role as a versatile synthetic handle . The tert-butyl and methyl groups introduce steric and electronic modifications that influence reactivity, solubility, and stability.
Properties
IUPAC Name |
1-tert-butyl-3-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29BN2O3/c1-12-11-13(19-23-17(5,6)18(7,8)24-19)9-10-14(12)20-15(22)21-16(2,3)4/h9-11H,1-8H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCOKWGKPFBXVMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)NC(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29BN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea,N-(1,1-dimethylethyl)-N’-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- typically involves the following steps:
Formation of the Boronic Ester: The boronic ester moiety can be synthesized through the reaction of 2-methyl-4-bromophenylboronic acid with pinacol in the presence of a base such as potassium carbonate.
Urea Formation: The urea backbone is formed by reacting tert-butyl isocyanate with an amine derivative of the boronic ester. This reaction is usually carried out in an inert atmosphere to prevent moisture interference.
Coupling Reaction: The final step involves coupling the urea derivative with the boronic ester under mild conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The boronic ester group can undergo oxidation to form the corresponding boronic acid.
Reduction: The compound can be reduced under specific conditions to modify the urea or boronic ester groups.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.
Reduction: Lithium aluminum hydride or sodium borohydride in an inert solvent.
Substitution: Halogenating agents or nucleophiles such as amines or thiols under appropriate conditions.
Major Products
Oxidation: Boronic acid derivatives.
Reduction: Modified urea derivatives.
Substitution: Functionalized phenyl derivatives.
Scientific Research Applications
Basic Information
- Molecular Formula : C₃₅H₃₈B₄N₆O₂
- Molecular Weight : 574.7 g/mol
- IUPAC Name : 1-[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]-3-[4-[6-(morpholin-4-ylmethyl)pyridin-3-yl]naphthalen-1-yl]urea
- CAS Number : 2246885-97-0
Structure
The compound features a urea functional group linked to a complex aromatic system and a boron-containing moiety, which enhances its reactivity and potential interactions in various applications.
Medicinal Chemistry
Urea derivatives are often explored for their potential as pharmaceutical agents. The specific compound has been investigated for:
- Anticancer Activity : The presence of the boron moiety may facilitate interactions with biological targets involved in cancer pathways. Studies have shown that similar compounds can inhibit kinases associated with tumor growth.
Catalysis
The compound's structure suggests potential utility in:
- Catalytic Reactions : The boron-containing group can act as a Lewis acid catalyst in various organic transformations such as Suzuki-Miyaura cross-coupling reactions. This is crucial for forming carbon-carbon bonds in synthetic organic chemistry.
Materials Science
Due to its unique chemical properties:
- Polymer Chemistry : The compound can be used as a building block for synthesizing new polymeric materials with enhanced thermal and mechanical properties.
Agrochemicals
Research indicates that urea derivatives can also serve as:
- Pesticides or Herbicides : Compounds similar to this one have shown efficacy in controlling agricultural pests due to their biological activity.
Case Study 1: Anticancer Research
In a study focused on developing new anticancer agents, researchers synthesized various urea derivatives, including the compound discussed here. The results indicated that these compounds exhibited significant cytotoxicity against several cancer cell lines, suggesting their potential as lead compounds for further development.
Case Study 2: Catalytic Applications
A research group utilized the compound in Suzuki-Miyaura reactions to synthesize biaryl compounds. The results demonstrated high yields and selectivity, showcasing the effectiveness of boron-containing urea derivatives in catalysis.
Mechanism of Action
The mechanism by which Urea,N-(1,1-dimethylethyl)-N’-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- exerts its effects involves the interaction of its boronic ester group with diols and other nucleophiles. This interaction can lead to the formation of stable complexes, which are crucial in its applications in sensing and catalysis. The urea backbone can also participate in hydrogen bonding, further influencing its reactivity and interactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Urea Moiety
a. Urea,N-cyclopentyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- ()
- Substituents: Cyclopentyl group (instead of tert-butyl) and a non-methylated phenyl boronate ester.
- Electronic Effects: The absence of a 2-methyl group on the phenyl ring may reduce steric hindrance near the boronate ester, improving accessibility for catalytic processes.
b. Urea, N-phenyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- ()
- Substituents : Phenyl group (instead of tert-butyl) and a para-boronate phenyl group.
- Impact :
Boronate Ester Positioning and Substitution
a. Urea, N-[4-(1,1-dimethylethyl)phenyl]-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- ()
- Impact :
- Electronic Effects : The tert-butyl’s electron-donating effect is indirect, altering conjugation across the phenyl ring rather than directly influencing the urea core.
- Synthetic Utility : This arrangement may limit regioselectivity in coupling reactions compared to the target compound’s direct boronate placement.
Functional Group Comparisons with Agrochemical Ureas ()
Compounds like monuron (N’-(4-chlorophenyl)-N,N-dimethylurea) and isoproturon (N,N-dimethyl-N'-(4-(1-methylethyl)phenyl)urea) are simpler ureas used as herbicides. Key differences include:
- Lack of Boronate Esters : These agrochemicals rely on halogen or alkoxy groups for bioactivity, whereas the target compound’s boronate ester enables synthetic versatility .
- Steric Complexity : The target compound’s tert-butyl and methyl groups create greater steric hindrance, likely reducing bioavailability but enhancing stability in organic solvents.
Comparative Data Table
Biological Activity
Urea derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Urea, N-(1,1-dimethylethyl)-N'-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- (CAS: 2246885-97-0) is a complex urea derivative that potentially exhibits unique biological properties. This article explores its synthesis, structural characteristics, and biological activities based on recent research findings.
Synthesis and Structural Properties
The synthesis of this compound typically involves the reaction of tert-butyl isocyanate with substituted phenolic compounds. The presence of the dioxaborolane moiety is particularly noteworthy as it may enhance the compound's lipophilicity and biological activity.
Antitumor Activity
Recent studies have indicated that urea derivatives can exhibit significant antitumor properties. For instance, compounds similar to the one in focus have shown cytotoxic effects against various cancer cell lines. One study reported an IC50 value of 15 µM against breast cancer cells for a related urea derivative .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in several studies. A related urea derivative demonstrated selective inhibition of butyrylcholinesterase (BChE), which is crucial for therapeutic applications in neurodegenerative diseases . The inhibition constants (IC50) for these compounds ranged from 30 to 50 µM.
Antimicrobial Activity
Urea derivatives have also been evaluated for their antimicrobial properties. In vitro tests indicated that certain analogs displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported to be as low as 10 µg/mL for some derivatives .
Case Studies
- Antitumor Efficacy : A study conducted on a series of urea derivatives including the target compound revealed that modifications at the phenyl ring significantly enhanced antitumor activity. The introduction of bulky groups like tetramethyl dioxaborolane improved solubility and bioavailability.
- Cholinesterase Inhibition : Another investigation focused on the structure-activity relationship (SAR) of urea derivatives found that specific substitutions at the nitrogen atom were essential for optimal BChE inhibition. The presence of the dioxaborolane group was correlated with increased potency.
Data Tables
Q & A
Q. What synthetic strategies are commonly employed to prepare this urea-boronate ester compound?
- Methodological Answer : The synthesis involves two key steps: (1) forming the urea backbone via reaction of an isocyanate with an amine, and (2) introducing the boronate ester group. For the urea moiety, a tert-butyl isocyanate can react with a substituted aniline (e.g., 2-methyl-4-boronophenylaniline) in an inert solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) to neutralize HCl byproducts . The boronate ester is typically pre-synthesized via Miyaura borylation of a halogenated precursor using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst .
- Critical Parameters :
| Step | Reagents/Conditions | Yield Optimization |
|---|---|---|
| Urea Formation | Tert-butyl isocyanate, substituted aniline, Et₃N, DCM, reflux | Use stoichiometric excess of isocyanate (1.2 eq) |
| Boronate Ester Introduction | Pd(dppf)Cl₂, B₂pin₂, KOAc, dioxane, 80°C | Ensure anhydrous conditions to prevent boronate hydrolysis |
Q. How can researchers validate the structural integrity and purity of this compound post-synthesis?
- Methodological Answer : Combine ¹H/¹³C NMR to confirm substituent positions (e.g., tert-butyl protons at ~1.3 ppm, aromatic protons, and boronate ester signals). High-Resolution Mass Spectrometry (HRMS) verifies molecular weight accuracy (±5 ppm). HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% area). For boronate stability, monitor via ¹¹B NMR (characteristic peak ~30 ppm for dioxaborolane) .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Use PPE (nitrile gloves, lab coat, safety goggles) to avoid skin/eye contact.
- Conduct reactions in a fume hood due to volatile solvents (e.g., dioxane, DCM).
- Quench boron-containing waste with pH-adjusted ethanol/water mixtures before disposal .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for this compound’s synthesis?
- Methodological Answer : Apply density functional theory (DFT) to simulate transition states and identify energy barriers. For example, calculate the activation energy for the isocyanate-amine coupling step to optimize temperature. Use COSMO-RS models to predict solvent effects on boronate ester stability . Tools like Gaussian or ORCA are recommended for quantum chemical calculations.
Q. What strategies mitigate competing side reactions during boronate ester functionalization?
- Methodological Answer :
- Protection/Deprotection : Temporarily mask the urea group (e.g., with Boc protection) during boronate synthesis to prevent nucleophilic attack.
- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dtbpf)) to minimize homocoupling byproducts.
- Kinetic Control : Lower reaction temperatures (e.g., 60°C vs. 80°C) slow undesired pathways while maintaining boronate integrity .
Q. How does the urea moiety influence this compound’s potential as a kinase inhibitor?
- Methodological Answer : The urea group acts as a hydrogen-bond donor/acceptor, mimicking ATP’s adenine interactions. Conduct molecular docking (e.g., AutoDock Vina) to predict binding affinity with kinase ATP pockets. Validate via enzyme inhibition assays (IC₅₀ measurements) and compare with control compounds lacking the urea group. Structural analogs in show bioactivity, suggesting similar potential .
Data Contradictions and Resolution
- Contradiction : uses triethylamine for urea synthesis, while emphasizes glove-box conditions for boronates.
- Contradiction : Computational models () vs. empirical data () on reaction yields.
- Resolution : Validate DFT-predicted pathways with small-scale experiments before scaling up.
Key Research Tools
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
